molecular formula C8H14O3 B024880 ethyl (E)-3-ethoxy-2-methylacrylate CAS No. 92145-32-9

ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No.: B024880
CAS No.: 92145-32-9
M. Wt: 158.19 g/mol
InChI Key: WZCHIWJCAAITIC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-ethoxy-2-methylacrylate is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction between ethyl alcohol and 3-ethoxy-2-methylacrylic acid. This compound is characterized by its clear, colorless liquid form and is commonly used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-3-ethoxy-2-methylacrylate can be synthesized through the esterification of 3-ethoxy-2-methylacrylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester. The reaction mixture is continuously fed into a reactor, where it is heated and mixed with the acid catalyst. The resulting ester is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-ethoxy-2-methylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Ethyl (E)-3-ethoxy-2-methylacrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the preparation of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The ester is employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl (E)-3-ethoxy-2-methylacrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar reactivity but different applications.

    Methyl methacrylate: Used in the production of polymers and resins.

    Ethyl acrylate: Similar in structure but used in different industrial applications.

Uniqueness

Ethyl (E)-3-ethoxy-2-methylacrylate is unique due to its specific structure, which imparts distinct reactivity and applications compared to other esters. Its ethoxy and methyl groups provide unique chemical properties that make it suitable for specialized synthetic processes.

Properties

IUPAC Name

ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHIWJCAAITIC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085699-23-5
Record name Ethyl (E)-3-ethoxy-2-methylacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 2
Reactant of Route 2
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 3
Reactant of Route 3
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 4
Reactant of Route 4
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 5
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 6
Reactant of Route 6
ethyl (E)-3-ethoxy-2-methylacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.